![molecular formula C16H12Cl2N2OS B2816731 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 478029-48-0](/img/structure/B2816731.png)

2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

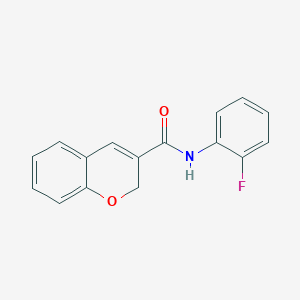

The compound “2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde” is a complex organic molecule that contains several functional groups and rings. It has a dichlorophenyl group, an imidazobenzothiazole group, and an aldehyde group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazobenzothiazole ring and the introduction of the dichlorophenyl and aldehyde groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl, imidazobenzothiazole, and aldehyde groups would contribute to the overall structure. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The aldehyde group could be involved in nucleophilic addition reactions, the dichlorophenyl group could undergo electrophilic aromatic substitution, and the imidazobenzothiazole group could participate in various heterocyclic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its lipophilicity, while the aldehyde group could make it more reactive. Unfortunately, without specific experimental data, it’s challenging to provide a detailed analysis of its physical and chemical properties .科学的研究の応用

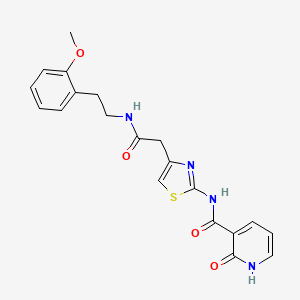

Intramolecular Amidation and Novel Heterocyclic Systems

A study by Kolavi, Hegde, and Khazi (2006) discusses the synthesis of novel heterocyclic systems through intramolecular amidation reactions. This research highlights the chemical versatility of compounds related to "2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde," showcasing their potential in creating complex molecular architectures with potential applications in drug development and materials science (Kolavi, Hegde, & Khazi, 2006).

Synthesis and Anti-Bacterial Screening

Another study focused on the synthesis of novel fused imino pyrimido benzothiazole compounds, including those similar to the chemical structure . These compounds were screened for their anti-bacterial properties, indicating their potential use in developing new antibacterial agents. This underscores the relevance of such compounds in addressing global health challenges related to bacterial infections (Kale & Mene, 2013).

Pharmaceutical Activities and Overcoming Multidrug Resistance

Tasaka et al. (1997) investigated derivatives of 2-phenylimidazo[2,1-b]benzothiazole for their ability to overcome multidrug resistance in tumor cells. This research highlights the therapeutic potential of such compounds in cancer treatment, particularly in cases where conventional chemotherapy is ineffective due to drug resistance (Tasaka, Tanabe, Sasaki, Machida, Iino, Kiue, Naito, & Kuwano, 1997).

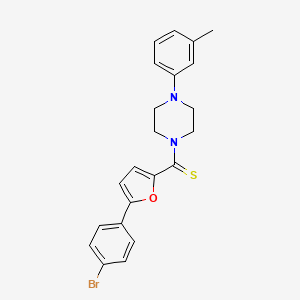

Mechanochemical Synthesis of Heterocycles

Banerjee et al. (2014) presented an efficient mechanochemical route for synthesizing 2-aryl benzothiazoles and substituted benzimidazoles. This environmentally friendly synthesis method demonstrates the applicability of compounds similar to "this compound" in green chemistry and sustainable pharmaceutical manufacturing processes (Banerjee, Chatterjee, Kumar, Bhutia, Khandare, Majik, & Roy, 2014).

Antimicrobial Activity and Synthesis

The research by Padalkar, Gupta, Phatangare, Patil, Umape, and Sekar (2014) on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, including their screening for antimicrobial activity, showcases the potential of such compounds in developing new antimicrobials. This study emphasizes the broad-spectrum efficacy of these heterocyclic compounds against various bacterial and fungal strains, suggesting their potential in addressing diverse microbial infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Compounds with similar structures have been associated with various safety concerns, so appropriate precautions should be taken when handling this compound .

将来の方向性

作用機序

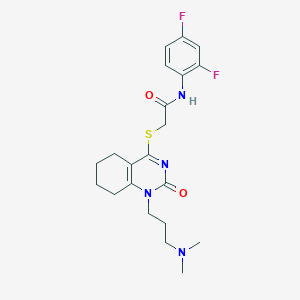

Target of Action

Similar compounds, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .

Mode of Action

For instance, benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

Related compounds have been shown to affect the cyclo-oxygenase (cox) pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain .

Result of Action

Based on related compounds, it can be inferred that it may have anti-inflammatory and analgesic effects . This could result in a reduction in inflammation and pain in the affected areas.

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-9-5-6-10(11(18)7-9)15-13(8-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYJTDJVCCGFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)

![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)

![1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-](/img/structure/B2816664.png)

![5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2816665.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)